Cas no 2227913-33-7 ((3S)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid)

(3S)-3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid is a chiral fluorinated β-hydroxy acid derivative with potential applications in pharmaceutical and fine chemical synthesis. Its stereospecific (S)-configuration and functional groups—including a fluorine substituent, methoxy group, and hydroxy acid moiety—make it a versatile intermediate for designing bioactive compounds. The fluorine atom enhances metabolic stability and binding affinity, while the hydroxy acid group offers opportunities for further derivatization. This compound is particularly valuable in medicinal chemistry for developing enzyme inhibitors or receptor modulators due to its structural rigidity and electronic properties. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(3S)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid structure
2227913-33-7 structure
Product Name:(3S)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid
CAS No:2227913-33-7
MF:C10H11FO4
MW:214.190346956253
CID:6292584
PubChem ID:165639447
Update Time:2025-10-30

(3S)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid
    • 2227913-33-7
    • EN300-1782899
    • Inchi: 1S/C10H11FO4/c1-15-6-2-3-7(8(11)4-6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)/t9-/m0/s1
    • InChI Key: AIFLZPIOUNVUJQ-VIFPVBQESA-N
    • SMILES: FC1C=C(C=CC=1[C@H](CC(=O)O)O)OC

Computed Properties

  • Exact Mass: 214.06413699g/mol
  • Monoisotopic Mass: 214.06413699g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 66.8Ų

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Additional information on (3S)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid

Introduction to (3S)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoic Acid (CAS No 2227913-33-7)

(3S)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid, with the CAS registry number 2227913-33-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a hydroxyl group attached to a propanoic acid backbone. The presence of the fluoro and methoxy substituents on the aromatic ring imparts distinct electronic and steric properties, making this compound a valuable substrate for various chemical transformations and biological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (3S)-configured compounds, which are often preferred in drug development due to their specific stereochemical properties. The synthesis of this compound typically involves multi-step processes, including nucleophilic aromatic substitution, oxidation, and stereocontrol techniques. Researchers have explored various strategies to optimize the yield and enantiomeric excess of this compound, leveraging modern catalytic systems and asymmetric induction methods.

The biological activity of (3S)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid has been a focal point in recent studies. This compound has shown potential as a precursor for bioactive molecules, particularly in the development of novel antibiotics and anti-inflammatory agents. Its ability to modulate enzyme activity through specific interactions with protein targets makes it a promising candidate for therapeutic applications.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

From an environmental perspective, the degradation pathways of (3S)-configured compounds like this one are being actively investigated to assess their potential impact on ecosystems. Studies suggest that under aerobic conditions, this compound undergoes microbial degradation, primarily through hydrolytic cleavage and oxidative transformations.

In conclusion, (3S)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid (CAS No 2227913-33-7) stands as a versatile building block in organic synthesis with promising applications in drug discovery and materials science. Ongoing research continues to uncover new insights into its chemical reactivity, biological activity, and environmental fate, underscoring its importance as a key molecule in contemporary chemical research.

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